Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
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Overview
Description
Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative known for its significant biological activity. This compound is particularly noted for its role in inhibiting glycosidases, enzymes that are crucial in various biological processes, including the proliferation of cancer cells and the replication of viruses such as HIV and HCV.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Phthalimido Group: The protected glucose is then reacted with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to introduce the phthalimido group.
Deprotection: The acetyl groups are removed under acidic conditions to yield the free hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the allyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thiols, amines
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Saturated alkyl derivatives
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies involving glycosidase inhibition, which is crucial for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine: Investigated for its potential in treating cancers and viral infections due to its ability to inhibit glycosidases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby impeding the proliferation of cancer cells and the replication of viruses. The molecular targets include various glycosidases involved in metabolic pathways critical for cell growth and viral replication.
Comparison with Similar Compounds
- Benzyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
- Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
- Ethyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
Comparison: Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its benzyl, methyl, and ethyl analogs. The allyl group allows for additional functionalization and can undergo various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11-,12-,13-,14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZAUIIISMQKHG-CVXDVXMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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